An In-Depth Technical Guide to Tetradecyl Sulfide: Chemical Structure, Bonding, and Emerging Applications
An In-Depth Technical Guide to Tetradecyl Sulfide: Chemical Structure, Bonding, and Emerging Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradecyl sulfide, a dialkyl sulfide with the chemical formula C₂₈H₅₈S, represents a class of molecules with growing interest in advanced chemical applications. Characterized by a central sulfur atom flanked by two fourteen-carbon alkyl chains, its unique amphiphilic nature—a polarizable sulfur center and extensive nonpolar alkyl chains—governs its physicochemical properties and reactivity. This guide provides a comprehensive overview of the chemical structure and bonding of tetradecyl sulfide, details its synthesis and characteristic reactions, and explores its potential applications, particularly in the context of drug development as a component of stimuli-responsive delivery systems.
Molecular Structure and Bonding
Tetradecyl sulfide, systematically named 1-(tetradecylthio)tetradecane, is a long-chain thioether. Its fundamental properties are detailed in Table 1.
Table 1: Physicochemical Properties of Tetradecyl Sulfide [1]
| Property | Value |
| Chemical Formula | C₂₈H₅₈S |
| Molecular Weight | 426.8 g/mol |
| IUPAC Name | 1-(tetradecylthio)tetradecane |
| CAS Number | 35599-83-8 |
| Appearance | Waxy solid (predicted) |
The core of tetradecyl sulfide's functionality lies in its C-S-C linkage. In dialkyl sulfides, the C-S-C bond angle is typically around 99°, which is smaller than the C-O-C angle in ethers (approximately 110°). This is attributed to the larger size of the sulfur atom and the lower electronegativity compared to oxygen, which reduces steric repulsion between the alkyl groups. The carbon-sulfur single bond length is approximately 1.81 Å.[2]
The bonding in tetradecyl sulfide is characterized by covalent bonds between the sulfur and carbon atoms. The sulfur atom, with its valence electrons in the third shell, possesses accessible d-orbitals, which can influence its reactivity, particularly in oxidation reactions. The two long tetradecyl chains are nonpolar and dominate the molecule's overall low polarity and poor water solubility.
Synthesis of Tetradecyl Sulfide
The synthesis of symmetrical dialkyl sulfides like tetradecyl sulfide is most commonly achieved through a variation of the Williamson ether synthesis. This involves the reaction of an alkyl halide with a sulfur nucleophile.
General Synthesis Pathway: An Analogue to Williamson Ether Synthesis
The reaction proceeds via an Sₙ2 mechanism, where a thiolate anion attacks an alkyl halide, displacing the halide and forming a new carbon-sulfur bond. For the synthesis of a symmetrical sulfide like tetradecyl sulfide, sodium sulfide can be reacted with two equivalents of an appropriate alkyl halide.[3]
Alternatively, a thiol can be deprotonated with a strong base to form a thiolate, which then reacts with an alkyl halide.[3]
Caption: General synthetic pathways for dialkyl sulfides.
Experimental Protocol: Synthesis of Di-n-dodecyl Sulfide (A Representative Long-Chain Dialkyl Sulfide)
Materials:
-
1-Dodecanethiol
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromododecane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-dodecanethiol (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
1-Bromododecane (1.05 eq) is added dropwise to the mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford di-n-dodecyl sulfide.
Chemical Reactivity
The reactivity of tetradecyl sulfide is primarily centered on the sulfur atom, which possesses two lone pairs of electrons, making it nucleophilic and susceptible to oxidation.
Oxidation
Dialkyl sulfides can be readily oxidized to sulfoxides and further to sulfones. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
-
To Sulfoxide: Mild oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) can selectively oxidize the sulfide to a sulfoxide.
-
To Sulfone: Stronger oxidizing agents, or an excess of a milder one, such as peroxy acids (e.g., m-CPBA) or potassium permanganate (KMnO₄), will oxidize the sulfide to the corresponding sulfone.
Caption: Oxidation states of tetradecyl sulfide.
Alkylation
The nucleophilic sulfur atom in tetradecyl sulfide can react with alkyl halides in an Sₙ2 reaction to form a trialkylsulfonium salt. These salts are useful as alkylating agents themselves.
Caption: Alkylation of tetradecyl sulfide to form a sulfonium salt.
Spectroscopic Characterization
The structure of tetradecyl sulfide can be elucidated using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) at the end of the alkyl chains, a triplet for the methylene protons adjacent to the sulfur atom (α-protons), and a complex multiplet for the remaining methylene protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms at different positions along the alkyl chain, with the α-carbon appearing most downfield due to the deshielding effect of the sulfur atom.
-
FTIR: The infrared spectrum will be dominated by C-H stretching and bending vibrations of the long alkyl chains. The C-S stretching vibration is typically weak and appears in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of long-chain alkyl sulfides.
Applications in Drug Development
While direct applications of tetradecyl sulfide in pharmaceuticals are not widely documented, the thioether linkage and the amphiphilic nature of long-chain dialkyl sulfides present significant opportunities in drug delivery and formulation.[4][5]
Redox-Responsive Drug Delivery Systems
The ability of the thioether bond to be selectively oxidized to the more polar sulfoxide and sulfone under specific redox conditions is a key feature being explored in the design of "smart" drug delivery systems.[6][7][8] Cancer cells, for example, often exhibit higher levels of reactive oxygen species (ROS) compared to healthy cells.[6] An amphiphilic molecule like tetradecyl sulfide, when incorporated into a drug carrier such as a nanoparticle or liposome, can undergo oxidation in a high-ROS environment. This change in polarity can trigger the disassembly of the carrier and the release of an encapsulated drug at the target site.[6]
Caption: Proposed mechanism of a redox-responsive drug delivery system utilizing thioether oxidation.
Formulation of Amphiphilic Nanoparticles
The distinct hydrophobic (long alkyl chains) and mildly polar (sulfur atom) regions of tetradecyl sulfide make it an amphiphilic molecule. Such molecules can self-assemble in aqueous environments to form micelles or other types of nanoparticles, which can be used to encapsulate and deliver hydrophobic drugs.[9][10] The long alkyl chains would form the core of the nanoparticle, providing a suitable environment for a poorly water-soluble drug, while the sulfur atoms would be oriented towards the aqueous phase.
Safety and Handling
A specific Safety Data Sheet (SDS) for tetradecyl sulfide was not found in the searched literature. However, based on the SDS for similar long-chain dialkyl sulfides and related compounds, the following precautions should be taken:
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][11][12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12]
-
Hazards: May cause skin and eye irritation. Inhalation may cause respiratory tract irritation. The toxicological properties of long-chain dialkyl sulfides are not extensively studied.[1]
Conclusion
Tetradecyl sulfide, while a structurally simple molecule, possesses a combination of features—a reactive sulfur center and long hydrophobic chains—that make it a compound of interest for advanced applications. Its synthesis is straightforward, and its reactivity is well-defined by the chemistry of the sulfide functional group. The growing field of stimuli-responsive drug delivery presents a particularly promising avenue for the application of tetradecyl sulfide and related long-chain thioethers, leveraging their redox sensitivity and amphiphilic character to design targeted therapeutic systems. Further research into the biological compatibility and self-assembly properties of tetradecyl sulfide is warranted to fully explore its potential in drug development and materials science.
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